Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate
Description
Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with an amino group at the 4-position, a propyl chain at the 1-position, and a methyl ester at the 3-position. Its crystal structure, if determined, would likely rely on tools like SHELX for refinement, given its widespread use in small-molecule crystallography .
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
methyl 4-amino-1-propylpyrazole-3-carboxylate |
InChI |
InChI=1S/C8H13N3O2/c1-3-4-11-5-6(9)7(10-11)8(12)13-2/h5H,3-4,9H2,1-2H3 |
InChI Key |
PMKYDAXQZWOYFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
-
Starting Material : Methyl 1H-pyrazole-3-carboxylate (CAS 15366-34-4) is alkylated using propyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 40 hours.
-
Yield : ~53% after purification via silica gel chromatography.
-
Key Insight : The reaction proceeds via nucleophilic substitution, where the pyrazole’s nitrogen attacks the propyl bromide.
Example Protocol
-
Dissolve methyl 1H-pyrazole-3-carboxylate (2.52 g, 20 mmol) in DMF (20 mL).
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Add K₂CO₃ (5.53 g, 40 mmol) and propyl bromide (2.67 mL, 26 mmol).
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Heat at 80°C for 40 hours.
-
Extract with ethyl acetate, wash with brine, and concentrate.
Bromination at Position 4
Bromination introduces a leaving group at the pyrazole’s 4-position, enabling subsequent amination.
Reaction Conditions and Mechanism
-
Starting Material : Methyl 1-propyl-1H-pyrazole-3-carboxylate reacts with bromine (Br₂) in dichloromethane (DCM) at 10°C under dark conditions.
-
Yield : Up to 95.4% when using a 1:1.5 molar ratio of substrate to bromine.
-
Key Insight : Bromination occurs via electrophilic aromatic substitution, directed by the electron-donating ester group.
Example Protocol
-
Dissolve methyl 1-propyl-1H-pyrazole-3-carboxylate (196.1 g, 1.0 mol) in DCM (2500 mL).
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Slowly add bromine (239.8 g, 1.5 mol) at 10°C.
-
Stir at room temperature until completion (monitored by TLC).
-
Quench with 15% Na₂CO₃ solution, extract with DCM, and recrystallize.
Amination of the 4-Bromo Intermediate
Amination replaces the bromine atom at position 4 with an amino group, finalizing the target compound’s structure.
Reaction Conditions and Mechanism
-
Starting Material : Methyl 4-bromo-1-propyl-1H-pyrazole-3-carboxylate reacts with ammonia (NH₃) in ethanol or aqueous ammonia under high-pressure conditions.
-
Key Insight : The reaction proceeds via nucleophilic aromatic substitution (SNAr), facilitated by the electron-withdrawing ester group.
Example Protocol
-
Add methyl 4-bromo-1-propyl-1H-pyrazole-3-carboxylate (200 g, 0.73 mol) to concentrated ammonia water (1800 mL).
-
Seal in an autoclave and heat at 60°C for 3 hours.
-
Concentrate under reduced pressure and recrystallize with ethyl acetate.
Alternative Synthesis via Cyclocondensation
An alternative route involves constructing the pyrazole ring with pre-installed substituents.
Reaction Conditions and Mechanism
-
Starting Materials : Propylhydrazine reacts with β-keto esters (e.g., methyl 3-oxovalerate) in hydrofluorocarbon solvents (e.g., 1,1,1,3,3-pentafluorobutane).
-
Yield : ~70–85% regioselectivity for the 1-propyl-3-carboxylate isomer.
-
Key Insight : Cyclocondensation forms the pyrazole core, with the ester and propyl groups positioned at 3- and 1-positions, respectively.
Example Protocol
-
Mix propylhydrazine (1.3 mol) with methyl 3-oxovalerate (1.0 mol) in 1,1,1,3,3-pentafluorobutane.
-
Stir at 0°C, then warm to room temperature.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert it into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-alkylated pyrazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate has the molecular formula and a molecular weight of approximately 170.18 g/mol. The compound features a pyrazole ring, which is characterized by two adjacent nitrogen atoms within a five-membered ring structure, along with amino and carboxylate functional groups that enhance its reactivity and biological activity.
Medicinal Chemistry
This compound is investigated for its potential therapeutic properties, including:
- Anti-inflammatory Activity : Studies have shown that this compound can modulate inflammatory responses, making it a candidate for treating conditions characterized by excessive inflammation .
- Anticancer Properties : Preliminary investigations indicate that derivatives of this compound may exhibit anticancer activity against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to specific active sites, thereby preventing substrate binding and catalytic activity. This property is crucial for developing therapeutic agents targeting specific biochemical pathways .
The biological activities of this compound are attributed to its interactions with various biological targets:
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .
- Antioxidant Properties : The compound has been linked to antioxidant activities, which may help in managing oxidative stress-related diseases .
Agricultural Chemistry
This compound is utilized in the production of agrochemicals. Its biological activity makes it suitable for developing herbicides and pesticides that target specific plant pathogens or pests.
Synthesis of Other Compounds
This compound serves as a building block for synthesizing more complex heterocyclic compounds. It can be used to create derivatives with enhanced biological activities or improved pharmacokinetic profiles.
Case Study 1: Anti-Cancer Activity
A study evaluated the anticancer properties of this compound derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin, highlighting their potential as effective anticancer agents .
Case Study 2: Enzyme Inhibition
Research explored the enzyme inhibition capabilities of this compound in inflammatory pathways. It was found to inhibit key enzymes involved in the synthesis of pro-inflammatory mediators, suggesting its utility in developing anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrazole derivatives, which are often compared to other heterocyclic esters or substituted aromatic systems. Below is a detailed comparison with analogous compounds based on functional groups, structural features, and applications.
Table 1: Structural and Functional Group Comparison
Key Findings :
Functional Group Influence: The methyl ester group in this compound enhances its solubility in organic solvents, akin to methyl esters in diterpenoids like sandaracopimaric acid methyl ester .
Spectroscopic Differentiation: 1H NMR: The propyl chain (δ ~0.9–1.6 ppm) and amino group (δ ~5–6 ppm, if protonated) in this compound would contrast with methyl shikimate’s hydroxyl (δ ~2–3 ppm) and conjugated double bond signals (δ ~5–7 ppm) . FTIR: The ester carbonyl (C=O) stretch (~1740 cm⁻¹) is common to all methyl esters, but the pyrazole ring’s C=N stretch (~1600 cm⁻¹) distinguishes it from diterpenoid esters .
For example, diterpenoid esters (e.g., sandaracopimaric acid methyl ester) exhibit van der Waals-driven packing due to bulky hydrocarbon backbones, whereas the pyrazole derivative’s smaller size and polar groups may favor hydrogen-bonded networks .
Biological and Industrial Relevance: Unlike diterpenoid esters (e.g., torulosic acid methyl ester), which are studied for antimicrobial properties , this compound’s amino and ester groups suggest utility in kinase inhibition or as a ligand in metal-organic frameworks.
Biological Activity
Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of an amino group and a carboxylate moiety enhances its reactivity and biological interactions. Its molecular formula is .
The biological activity of this compound primarily arises from its ability to interact with various biological targets, including proteins and enzymes. Research indicates that compounds with similar structures can exhibit antimicrobial, anti-inflammatory, and anticancer properties .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against various pathogens. In vitro studies have shown that derivatives of pyrazoles exhibit minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and other Gram-positive bacteria . The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting biofilm formation.
Anticancer Potential
Recent studies suggest that pyrazole derivatives can inhibit tumor cell proliferation by inducing apoptosis. For instance, certain derivatives have been shown to downregulate Bcl-2 gene expression while upregulating Bax expression, indicating a pro-apoptotic mechanism . Additionally, docking studies have identified potential interactions with the Epidermal Growth Factor Receptor (EGFR), which is critical in cancer cell signaling pathways .
Anti-inflammatory Effects
Research has indicated that this compound may possess anti-inflammatory properties. In vivo studies demonstrated its ability to reduce microglial activation in models of neuroinflammation, suggesting potential applications in treating neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that these compounds effectively inhibited the growth of resistant bacterial strains, making them promising candidates for developing new antibiotics .
Case Study 2: Cancer Cell Line Testing
In another investigation, the compound was tested on several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results showed that it could significantly reduce cell viability at low concentrations (IC50 values as low as 2.28 μM), indicating strong anticancer potential .
Comparative Analysis of Similar Compounds
| Compound Name | Biological Activity | MIC Values (µg/mL) | IC50 Values (µM) |
|---|---|---|---|
| This compound | Antimicrobial, Anticancer | 0.22 - 0.25 | 2.28 |
| Thiazol-4-one/Thiophene Pyrazole Derivatives | Antimicrobial | Varies | Varies |
| Amino-Pyrazoles | Anti-inflammatory, Anticancer | Varies | Varies |
Q & A
Q. What are the established synthetic routes for Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step functionalization of pyrazole cores. A common approach is the condensation of substituted pyrazole precursors with alkylating agents under controlled conditions. For example, analogous pyrazole-3-carboxylates are synthesized via nucleophilic substitution or coupling reactions, often using catalysts like palladium or copper to enhance regioselectivity . Optimization may involve varying solvents (e.g., DMF or THF), temperature (reflux vs. room temperature), and stoichiometric ratios to improve yield and purity. Purity validation requires techniques like HPLC or TLC .
Q. What analytical techniques are recommended for structural characterization of this compound?
Key methods include:
- X-ray crystallography : For unambiguous 3D structure determination, SHELXL (via SHELX suite) is widely used for small-molecule refinement, especially with high-resolution crystallographic data .
- NMR spectroscopy : , , and 2D NMR (e.g., COSY, HSQC) resolve substituent positions and confirm the propyl and methyl ester groups .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. How can researchers determine the compound’s physicochemical properties (e.g., solubility, stability)?
- Solubility : Test in polar (water, DMSO) and non-polar solvents (hexane) using UV-Vis spectroscopy or gravimetric analysis.
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure, monitored via HPLC .
- Thermal properties : Differential scanning calorimetry (DSC) identifies melting points and phase transitions .
Advanced Research Questions
Q. What experimental strategies are used to investigate the compound’s biological activity and mechanisms?
- In vitro assays : Screen for antimicrobial, anticancer, or enzyme-inhibitory activity using cell viability assays (MTT) or enzymatic kinetic studies (e.g., kinase inhibition assays) .
- Target identification : Employ pull-down assays with tagged proteins or computational target prediction tools (e.g., PharmMapper) .
- Structure-activity relationship (SAR) : Synthesize derivatives with modifications to the amino, propyl, or ester groups and compare bioactivity .
Q. How can computational modeling enhance understanding of its interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to proteins (e.g., kinases or receptors) .
- QSAR studies : Develop predictive models linking structural descriptors (e.g., logP, polar surface area) to observed bioactivity .
- MD simulations : Analyze stability of ligand-protein complexes over nanoseconds to microseconds using GROMACS .
Q. How should researchers address contradictions in reported bioactivity data across studies?
Discrepancies may arise from:
Q. What strategies enable selective functionalization of the pyrazole ring for derivative synthesis?
- Protection/deprotection : Temporarily block the amino group using Boc anhydride to direct reactions to the ester or propyl positions .
- Cross-coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions introduce aryl/heteroaryl groups at specific sites .
- Reductive amination : Modify the amino group to create secondary or tertiary amines for enhanced bioactivity .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
